[(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate
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Overview
Description
[(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate is a phytochemical compound derived from natural sources such as Licorice and Echinacea purpurea . It has garnered attention for its potential therapeutic properties, particularly in antiviral applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate typically involves the use of cinnamic acid and related derivatives. One common method is the Fischer esterification reaction, where cinnamic acid reacts with alcohols in the presence of an acid catalyst to form esters . Another method involves the Schotten-Baumann reaction, where cinnamoyl chloride reacts with amines to form amides .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale extraction from natural sources or through synthetic methods. The extraction process involves isolating the compound from plants like Licorice and Echinacea purpurea using solvents and purification techniques . Synthetic production involves optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cinnamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted cinnamoyl compounds .
Scientific Research Applications
[(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential use in antiviral drug development.
Industry: It is used in the formulation of herbal supplements and natural health products.
Mechanism of Action
[(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Similar Compounds
Glabridin: Another phytochemical from Licorice with antiviral properties.
Neral: A compound from lemongrass with similar antiviral activity.
Ursolic Acid: A triterpenoid with anti-inflammatory and antiviral properties.
Uniqueness
[(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate is unique due to its specific binding affinities and inhibitory effects on multiple viral targets, making it a promising candidate for antiviral drug development .
Properties
CAS No. |
102273-85-8 |
---|---|
Molecular Formula |
C24H32O4 |
Molecular Weight |
384.516 |
IUPAC Name |
[(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H32O4/c1-16(2)21-19(27-20(25)13-12-18-10-6-5-7-11-18)15-17(3)9-8-14-24(4)23(28-24)22(21)26/h5-7,9-13,16,19,21-23,26H,8,14-15H2,1-4H3/b13-12+,17-9-/t19-,21-,22-,23+,24+/m1/s1 |
InChI Key |
JBAYXBWJNDAHDZ-OOADYMPDSA-N |
SMILES |
CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C=CC3=CC=CC=C3)C(C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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